molecular formula C15H20N4O2 B13395013 N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B13395013
M. Wt: 288.34 g/mol
InChI Key: RPMGXDCRCWWCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, while reduction may produce N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-methanol .

Scientific Research Applications

N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

RPMGXDCRCWWCRY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.